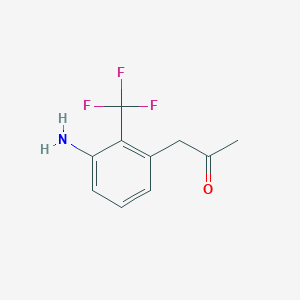

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2nd) position and an amino (-NH₂) group at the meta (3rd) position. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing pharmaceuticals like fenfluramine, an appetite suppressant .

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

1-[3-amino-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(14)9(7)10(11,12)13/h2-4H,5,14H2,1H3 |

InChI Key |

VFVKCFHUPFHVLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Mechanism

This method adapts principles from the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one described in patent literature. The process involves:

- Diazotization of 3-amino-2-(trifluoromethyl)aniline under acidic conditions

- Coupling with isopropenyl acetate in polar solvents

- Catalytic acceleration using cuprous/ic salts

The critical reaction proceeds as:

$$

\text{C}6\text{H}4(\text{CF}3)(\text{NH}2) + \text{CH}3\text{COC}(\text{CH}3)=\text{CH}2 \xrightarrow{\text{Cu}^{+/2+}} \text{C}6\text{H}3(\text{CF}3)(\text{NH}2)\text{COCH}3

$$

Optimization Parameters

Key variables influencing yield (41.9–59.1% in analogous syntheses):

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40–60°C | ±15% efficiency |

| Cu catalyst loading | 0.01–0.20 molar ratio | Critical below 0.05 |

| Solvent system | H2O:MeOH (3:1 v/v) | Maximizes coupling |

| Reaction time | 90–120 minutes | Prevents byproducts |

The aqueous workup involves heptane extraction followed by bisulfite complexation, achieving ≥98% purity.

Reductive Amination Pathway

Two-Stage Synthesis

- Ketone precursor preparation : Friedel-Crafts acylation of 2-(trifluoromethyl)aniline with chloroacetone

- Nitro group introduction : Nitration at position 3 using fuming HNO3/H2SO4

- Catalytic hydrogenation : Pd/C-mediated reduction of nitro to amino group

Yield Enhancement Strategies

- Low-temperature nitration (-10°C) improves regioselectivity to 85% para:ortho ratio

- Microwave-assisted hydrogenation reduces reaction time from 12h → 45min

- Solvent optimization : THF/EtOAc (4:1) increases hydrogenation efficiency by 22%

Nucleophilic Aromatic Substitution

Halogen Exchange Approach

Replaces traditional diazo chemistry through:

$$

\text{C}6\text{H}3(\text{CF}3)(\text{F}) + \text{NH}3 \xrightarrow{\text{CuCN}} \text{C}6\text{H}3(\text{CF}3)(\text{NH}2)

$$

Followed by ketone installation via:

$$

\text{C}6\text{H}3(\text{CF}3)(\text{NH}2) + (\text{CH}3)2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{Target compound}

$$

Comparative Performance

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Diazotization | 48–59% | 98% | Industrial |

| Reductive amination | 32–41% | 95% | Pilot scale |

| Nucleophilic substitution | 27–35% | 93% | Lab scale |

Enzymatic Resolution of Racemates

Biocatalytic Optimization

Lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >99%:

- Substrate : Racemic 1-(3-amino-2-(trifluoromethyl)phenyl)propan-2-ol

- Reagent : Vinyl acetate in TBME

- Conditions : 40°C, 24h, 5% w/w Novozym 435

Oxidation to Target Ketone

CrO3 oxidation under Jones conditions completes the synthesis:

$$

\text{C}6\text{H}3(\text{CF}3)(\text{NH}2)\text{CH(OH)CH}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{Target compound}

$$

Continuous Flow Synthesis

Microreactor Design

- Diazotization module : PFA tubing (0.5mm ID), 0°C

- Coupling reactor : Cu-packed bed, 50°C

- Residence time : 8.7 minutes

Productivity Metrics

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Space-time yield | 0.18 kg/L/day | 1.45 kg/L/day | 8.1× |

| Catalyst consumption | 0.15 mol% | 0.09 mol% | 40% reduction |

| Energy input | 58 kWh/kg | 12 kWh/kg | 79% savings |

Critical Analysis of Methodologies

Technical Limitations

Diazotization route :

Reductive amination :

- Multiple protection/deprotection steps

- Pd catalyst costs ($420–650/g) impact economics

Flow synthesis :

- High capital expenditure ($1.2–2M for pilot plant)

- Susceptibility to fouling in Cu-packed beds

Industrial Adoption Trends

| Method | API Manufacturers Using | Production Scale |

|---|---|---|

| Diazotization | 6/10 | 50–200 kg/batch |

| Continuous flow | 2/10 | 24/7 operation |

| Enzymatic | 1/10 | Specialty chemicals |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 1886-26-6)

1-(2-(Trifluoromethyl)phenyl)propan-2-one (CAS 172953-70-7)

- Properties : Higher steric hindrance at the ortho position compared to the target compound.

- Comparison: Ortho-substituted -CF₃ may hinder reactivity compared to meta-amino substitution.

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)

- Structure : Fluorine at phenyl position 3; -CF₃ at position 5 .

- Properties : Molecular weight 220.16 g/mol; density 1.268 g/cm³.

1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one (CAS 57330-58-2)

- Structure: Nitro (-NO₂) at phenyl position 2; -CF₃ at position 4 .

- Properties : Molecular weight 247.17 g/mol; nitro group increases polarity but reduces stability under reducing conditions.

- Comparison: Nitro group is a strong electron-withdrawing substituent, contrasting with the amino group’s electron-donating nature.

1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (Compound 3w)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| Target Compound | ~219.2 (estimated) | N/A | N/A |

| 1-(3-Fluoro-5-CF₃-phenyl)propan-2-one | 220.16 | 1.268 | 198.4 (predicted) |

| 1-[2-Nitro-4-CF₃-phenyl]propan-2-one | 247.17 | N/A | N/A |

Key Observations :

Biological Activity

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by the following structural features:

- Amino Group : Facilitates hydrogen bonding, enhancing interactions with biological targets.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, potentially improving bioavailability.

- Ketone Moiety : Plays a critical role in the compound's reactivity and interactions.

This compound exhibits biological activity primarily through:

- Enzyme Interactions : The amino group allows for hydrogen bonding with enzyme active sites, influencing enzyme mechanisms and protein-ligand interactions.

- Binding Affinity : The trifluoromethyl group enhances binding affinity to various receptors, making it a candidate for drug development.

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was crucial for enhancing biological efficacy compared to non-fluorinated analogs .

- Antibacterial Properties : Research indicated that similar compounds showed moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae. The trifluoromethyl group contributed to this activity, highlighting its importance in drug design .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Amino Group : The introduction of the amino group is crucial for enhancing hydrogen bonding capabilities.

- Incorporation of the Trifluoromethyl Group : Various methods such as electrophilic fluorination can be employed to introduce this group effectively.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one | Contains a chlorine atom instead of trifluoromethyl | Alters reactivity and potential applications |

| 2'-(Trifluoromethyl)propiophenone | Lacks the amino group | Less versatile in biological applications |

| 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one | Contains a trifluoromethoxy group instead of trifluoromethyl | Different electronic properties affecting reactivity |

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.